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Compound of Interest

Compound Name: 2-Hydroxy-6-nitrobenzaldehyde

Cat. No.: B090988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural characterization of 2-Hydroxy-6-
nitrobenzaldehyde and its derivatives. By examining experimental data from various analytical

techniques, this document aims to offer a comprehensive understanding of the structural

nuances of this important class of compounds. The inherent reactivity of the aldehyde,

hydroxyl, and nitro groups makes these molecules versatile building blocks in organic

synthesis, particularly for the development of Schiff bases and metal complexes with significant

biological and material science applications.

Executive Summary
2-Hydroxy-6-nitrobenzaldehyde derivatives are characterized by a rich structural landscape

dictated by the interplay of their functional groups. Spectroscopic and crystallographic studies

are crucial for elucidating their precise molecular architecture, which in turn governs their

chemical and biological activity. This guide presents a comparative summary of key structural

parameters obtained from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic

Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction. While a complete

dataset for a homologous series of 2-Hydroxy-6-nitrobenzaldehyde derivatives is not readily

available in the literature, this guide draws comparisons with closely related isomers and

analogous compounds to highlight the structural impact of substituent placement.
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Data Presentation: Comparative Structural
Parameters
The following tables summarize key quantitative data from the structural characterization of 2-
Hydroxy-6-nitrobenzaldehyde and its related derivatives.

Table 1: Comparative FT-IR Spectroscopic Data (cm⁻¹)
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Functional
Group

2-Hydroxy-6-
nitrobenzaldeh
yde (Expected)

2-
Nitrobenzalde
hyde
Derivative ¹

2-
Hydroxybenzal
dehyde
Derivative ²

Key
Observations

O-H Stretch
~3100-3300

(broad)
-

~3100-3300

(broad)

The broadness

indicates

intermolecular or

intramolecular

hydrogen

bonding.

Aromatic C-H

Stretch
>3000 ~3041 ~3060

Typical for

aromatic C-H

bonds.

Aldehyde C-H

Stretch
~2850 & ~2750 - ~2850 & ~2750

Characteristic

Fermi resonance

doublets for the

aldehyde C-H.

C=O Stretch ~1650-1670 - ~1670

Position is

influenced by

conjugation and

hydrogen

bonding.

C=N Stretch

(Schiff Base)
- ~1652 -

The key indicator

of Schiff base

formation.[1]

NO₂ Asymmetric

Stretch
~1530 ~1533 -

A strong

absorption

characteristic of

the nitro group.

[2]
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NO₂ Symmetric

Stretch
~1350 ~1349 -

Another strong

absorption for

the nitro group.

[2]

C-O Stretch

(Phenolic)
~1200-1300 - ~1285

Indicates the

presence of the

phenolic hydroxyl

group.

¹ Data for a Schiff base of 2-nitrobenzaldehyde.[1][2] ² Data for 2-hydroxybenzaldehyde.

Table 2: Comparative ¹H NMR Spectroscopic Data (δ, ppm)

Proton

2-Hydroxy-6-
nitrobenzaldeh
yde (in DMSO-
d₆)

2-
Nitrobenzalde
hyde (in
CDCl₃) ³

2-
Hydroxybenzal
dehyde (in
CDCl₃) ⁴

Key
Observations

-CHO ~9.8-10.5 ~10.42 ~9.83

The aldehydic

proton is highly

deshielded.

-OH ~11.0-12.0 - ~11.07

The phenolic

proton is

significantly

deshielded due

to hydrogen

bonding.

Aromatic Protons ~7.0-8.5 ~7.7-8.2 ~6.8-7.6

The electron-

withdrawing nitro

group causes a

downfield shift of

aromatic protons.

³ Data for 2-nitrobenzaldehyde. ⁴ Data for 2-hydroxybenzaldehyde.[3]
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Table 3: Comparative Crystal Structure Data

Parameter
2-Hydroxy-5-
nitrobenzaldehyde
⁵

(2-
nitrobenzyl)glycine
⁶

Key Observations

Crystal System Monoclinic Monoclinic

Both compounds

crystallize in the

monoclinic system.

Space Group P2₁/n P2₁/c
The space groups are

centrosymmetric.

a (Å) 7.2580 (17) 12.215 (8)

Cell parameters vary

significantly with the

molecular structure.

b (Å) 8.3960 (13) 8.096 (5)

c (Å) Not Specified 10.608 (7)

β (°) Not Specified 115.324 (7)

N-O bond lengths (Å) Not Specified 1.210(3), 1.204(3)

These bond lengths

are typical for a nitro

group.[2]

Intramolecular H-bond O-H···O (aldehyde) -

A common feature in

ortho-

hydroxybenzaldehyde

s.

Intermolecular H-bond C-H···O N-H···O, O-H···N

These interactions

stabilize the crystal

packing.[2]

⁵ Data for the isomer 2-hydroxy-5-nitrobenzaldehyde. ⁶ A derivative of 2-nitrobenzaldehyde.[2]
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Detailed methodologies are crucial for the reproducible synthesis and characterization of 2-
Hydroxy-6-nitrobenzaldehyde derivatives.

Synthesis of a 2-Hydroxy-6-nitrobenzaldehyde Schiff
Base Derivative (General Procedure)

Dissolution: Dissolve 2-Hydroxy-6-nitrobenzaldehyde (1 mmol) in a suitable solvent such

as ethanol or methanol (20 mL) in a round-bottom flask.

Addition of Amine: To this solution, add an equimolar amount (1 mmol) of the desired primary

amine.

Catalysis (Optional): A catalytic amount of an acid, such as a few drops of glacial acetic acid,

can be added to facilitate the condensation reaction.

Reflux: The reaction mixture is then refluxed for a period ranging from 2 to 6 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature.

The precipitated solid Schiff base is collected by filtration.

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g.,

ethanol, methanol, or a solvent mixture) to yield the pure Schiff base derivative.

Characterization Techniques
FT-IR Spectroscopy: Infrared spectra are typically recorded on a spectrometer in the range

of 4000-400 cm⁻¹. Solid samples are prepared as KBr pellets. The spectra are analyzed for

the characteristic vibrational frequencies of the functional groups.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 400 MHz or higher. Deuterated solvents such as DMSO-d₆ or CDCl₃ are used

to dissolve the samples. Chemical shifts are reported in parts per million (ppm) relative to an

internal standard, tetramethylsilane (TMS).

Single-Crystal X-ray Diffraction: A single crystal of the compound suitable for X-ray analysis

is mounted on a diffractometer. The diffraction data is collected at a specific temperature
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(e.g., 296 K). The crystal structure is solved and refined using appropriate software

packages to determine the precise bond lengths, bond angles, and overall molecular

geometry.

Mandatory Visualization
The following diagrams illustrate the key processes involved in the study of 2-Hydroxy-6-
nitrobenzaldehyde derivatives.

Caption: General workflow for the synthesis of a Schiff base derivative.

Caption: Workflow for the structural characterization of derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b090988?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

